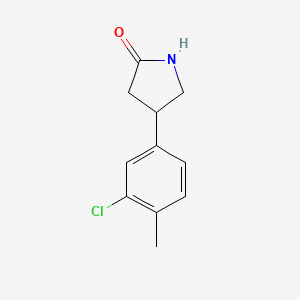

4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one

Description

4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely used in medicinal chemistry due to their versatile biological activities. The presence of a pyrrolidinone ring in the structure of this compound makes it a valuable scaffold for the development of bioactive molecules .

Properties

Molecular Formula |

C11H12ClNO |

|---|---|

Molecular Weight |

209.67 g/mol |

IUPAC Name |

4-(3-chloro-4-methylphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C11H12ClNO/c1-7-2-3-8(4-10(7)12)9-5-11(14)13-6-9/h2-4,9H,5-6H2,1H3,(H,13,14) |

InChI Key |

GLTLTIBXCAFJKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)C2CC(=O)NC2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity .

Another approach involves the use of a Michael addition reaction, where 3-chloro-4-methylbenzaldehyde is reacted with a pyrrolidinone derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods utilize optimized reaction conditions and catalysts to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions

Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of the chlorine atom with other functional groups.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives of this compound. These products often exhibit enhanced biological activities and are valuable for further research and development .

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry. In biology, it is used as a probe to study enzyme mechanisms and as a precursor for the synthesis of bioactive compounds. In medicine, it has potential applications in the development of new drugs for the treatment of various diseases, including cancer and infectious diseases. In industry, it is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidin-2-one derivatives and pyrrolidin-2,5-diones. These compounds share a similar core structure but differ in their substituents and biological activities. The unique combination of the 3-chloro-4-methylphenyl group with the pyrrolidinone ring in this compound imparts distinct properties and makes it a valuable compound for various applications.

List of Similar Compounds

- Pyrrolidin-2-one

- Pyrrolidin-2,5-dione

- 3-Chloro-4-methylphenylpyrrolidin-2-one derivatives

- Pyrrolizines

- Prolinol derivatives

Biological Activity

4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula: C12H14ClN

- Molecular Weight: 221.70 g/mol

- IUPAC Name: this compound

- CAS Number: [Not specified]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound may act as an inhibitor or modulator of specific proteins, influencing processes such as inflammation, cell proliferation, and apoptosis.

Biological Activity Overview

-

Antimicrobial Activity

- Several studies have reported the antibacterial activity of pyrrolidinone derivatives against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds often fall within the range of 50 to 200 µg/mL, indicating moderate potency.

-

Anti-inflammatory Effects

- The compound exhibits potential anti-inflammatory properties, which can be evaluated through assays measuring the inhibition of cyclooxygenase (COX) enzymes. For instance, related pyrrolidine derivatives have shown IC50 values against COX-1 and COX-2 ranging from 19 to 42 µM, suggesting that modifications to the structure can enhance anti-inflammatory activity.

-

Cytotoxicity

- Research indicates that while some derivatives show cytotoxic effects on cancer cell lines, others maintain low toxicity levels in normal human cells. This balance is crucial for developing therapeutic agents with minimal side effects.

Structure-Activity Relationships (SAR)

The SAR analysis reveals that the presence of electron-withdrawing groups such as chlorine enhances the biological activity of pyrrolidinone derivatives. For example:

| Compound | Substituent | IC50 (µM) | Activity Type |

|---|---|---|---|

| 1 | -Cl | 19 | COX-1 Inhibition |

| 2 | -CF3 | 28 | COX-2 Inhibition |

| 3 | -NO2 | >100 | Cytotoxicity |

Case Studies

-

Study on Antimicrobial Efficacy

A study conducted on various pyrrolidine derivatives, including this compound, demonstrated significant antibacterial activity against MRSA with MIC values ranging from 75 to 150 µg/mL. The study highlighted the importance of structural modifications in enhancing efficacy against resistant strains . -

Anti-inflammatory Assessment

In a comparative analysis, several pyrrolidine derivatives were tested for their ability to inhibit COX enzymes. The results indicated that compounds with para-substituted aromatic rings exhibited superior inhibitory effects compared to their ortho counterparts. The study reported IC50 values for selected compounds that ranged from 19 to 42 µM for COX-1 and COX-2 inhibition . -

Cytotoxicity Evaluation

A cytotoxicity assay performed on human cell lines revealed that while some analogs were highly cytotoxic (>300 µM), others maintained acceptable safety profiles with lower cytotoxicity levels (<100 µM). This finding emphasizes the need for further optimization to enhance therapeutic indices .

Q & A

Q. What are the standard synthetic routes for preparing 4-(3-Chloro-4-methylphenyl)pyrrolidin-2-one?

Methodological Answer: A common approach involves cyclization reactions using substituted phenyl precursors. For example, a pyrrolidin-2-one core can be synthesized via acid-catalyzed intramolecular cyclization of γ-amino esters or ketones. Reaction conditions such as temperature (e.g., heating to 50°C for solubility ), solvent choice (e.g., aqueous HCl for salt formation ), and stoichiometric control of substituents (e.g., chloro and methyl groups on the phenyl ring) are critical. Yield optimization (e.g., 52.7% in a multi-step synthesis ) requires careful purification via recrystallization or chromatography.

Q. How is the structural identity of this compound confirmed?

Methodological Answer: Structural confirmation employs:

- NMR Spectroscopy : and NMR to verify substituent positions and stereochemistry.

- X-ray Crystallography : For unambiguous confirmation of the pyrrolidin-2-one ring conformation and substituent orientation. Monoclinic crystal systems (e.g., space group ) with unit cell parameters (e.g., ) are analyzed to resolve bond angles and distances .

- Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., expected ).

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use gloves, lab coats, and eye protection.

- Ventilation : Work in a fume hood to avoid inhalation of fine particles .

- Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

- First Aid : For skin contact, wash with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How can reaction yields be improved during synthesis?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate cyclization.

- Temperature Optimization : Gradual heating (e.g., 0–50°C for solubility ) minimizes side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance intermediate stability.

- Purification : Use preparative HPLC or column chromatography to isolate high-purity fractions (>95% ).

Q. How to resolve contradictions between experimental and computational spectral data?

Methodological Answer:

- Cross-Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA software).

- Crystal Packing Effects : X-ray data (e.g., in monoclinic systems ) can explain deviations in solid-state vs. solution spectra.

- Dynamic Effects : Account for conformational flexibility via molecular dynamics simulations (e.g., in GROMACS).

Q. What computational strategies predict the compound’s biological or chemical reactivity?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes or receptors ).

- Reactivity Descriptors : Calculate Fukui indices via DFT to identify nucleophilic/electrophilic sites.

- Solubility Prediction : Apply COSMO-RS models to estimate solubility in various solvents.

Q. How to design derivatives for enhanced pharmacological activity?

Methodological Answer:

- SAR Analysis : Modify the chloro-methylphenyl group (e.g., replace Cl with F ) or the pyrrolidin-2-one lactam ring (e.g., introduce sp-hybridized carbons ).

- Prodrug Strategies : Esterify the lactam carbonyl to improve bioavailability .

- In Vitro Screening : Test derivatives against cell lines (e.g., cancer or microbial models) under controlled conditions (e.g., 37°C, 5% CO ).

Data Contradiction Analysis

Q. Discrepancies observed in melting points across studies—how to address this?

Methodological Answer:

- Purity Assessment : Use DSC (differential scanning calorimetry) to detect impurities affecting melting behavior.

- Polymorphism Screening : Perform X-ray powder diffraction (XRPD) to identify crystalline vs. amorphous forms .

- Interlab Calibration : Validate equipment using reference standards (e.g., USP-grade reagents ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.